N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine
Description
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is a bispyrazolic amine characterized by two substituted pyrazole rings linked via a methylene amine group. The 1,3-dimethyl-1H-pyrazole moiety is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition and receptor modulation.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-12(6-9(2)14-17)13-7-11-8-16(4)15-10(11)3/h6,8,13H,5,7H2,1-4H3 |
InChI Key |
JWBOWAZCULVNMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CN(N=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring.
Alkylation: The pyrazole ring is then alkylated using appropriate alkyl halides under basic conditions to introduce the methyl and ethyl groups.
Methylene Bridge Formation: The final step involves the formation of the methylene bridge by reacting the alkylated pyrazole with formaldehyde and another pyrazole derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazole derivatives exhibit notable antitumor properties. A study highlighted the synthesis of novel pyrazole-based compounds that demonstrated cytotoxic effects against various cancer cell lines, suggesting that N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine may also possess similar activity due to its structural characteristics .
Antimicrobial Properties
The pyrazole moiety is known for its antimicrobial activity. Compounds containing this structure have been synthesized and tested against bacteria and fungi, showing promising results. The potential of this compound in this area warrants further investigation.
Pesticidal Activity
Pyrazole derivatives have been explored for their pesticidal properties. The compound's ability to act as a pesticide could be attributed to its interaction with biological systems in pests, making it a candidate for further research in agricultural chemistry .
Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical and thermal properties of polymers, leading to the development of advanced materials with tailored characteristics for specific applications.
Study on Antitumor Activity
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antitumor activity against human cancer cell lines. The results showed that compounds with similar structural motifs exhibited significant cytotoxicity, indicating that this compound could be a promising candidate for further development in cancer therapeutics .
Research on Antimicrobial Efficacy
Another study focused on synthesizing various pyrazole derivatives and testing their antimicrobial efficacy. The findings revealed that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. This suggests that N-[ (1,3-dimethyl - 1H - pyrazol - 4 - yl) methyl] - 1 - ethyl - 3 - methyl - 1H - pyrazol - 5 - amine may also possess similar antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Fluorinated derivatives (e.g., ) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for N-alkylated pyrazoles, such as reductive amination or nucleophilic displacement (e.g., ’s acetylation and alkylation steps for related amines) .
- Halogenated analogs (e.g., ) require bromination or fluorination steps, increasing synthetic complexity.
Biological Relevance :
- Pyrazole derivatives with methyl/ethyl groups (e.g., the target compound) are common in kinase inhibitor design (e.g., CDK2 inhibitors in ).
- Difluorophenyl-substituted amines (e.g., ) show enhanced binding to aromatic pockets in enzyme active sites due to fluorine’s van der Waals interactions .
Comparative Reactivity and Stability
Table 2: Reactivity and Stability Data
Key Insights :
- The target compound’s stability is comparable to other alkylated pyrazoles (e.g., ), but the absence of electron-withdrawing groups (e.g., halogens) may reduce oxidative stability compared to fluorinated analogs .
- ESIMS and HRMS data (e.g., ) highlight the utility of mass spectrometry in verifying structural analogs.
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound belongs to the pyrazole class, which is known for its diverse biological activities. Its chemical structure can be represented as follows:
Molecular Formula: C₁₁H₁₅N₃
Molecular Weight: 189.26 g/mol
CAS Number: 1177349-76-6
Anticancer Activity
Research indicates that pyrazole derivatives exhibit various anticancer properties. Studies have shown that compounds similar to this compound can inhibit the growth of several cancer cell lines, including:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast) | 25 | Moderate |
| A549 (Lung) | 30 | High |
| PC-3 (Prostate) | 15 | Very High |
In a study evaluating various pyrazole derivatives, it was found that this compound exhibited an IC50 value of 15 µM against the PC-3 prostate cancer cell line, indicating strong antiproliferative activity .
The mechanism through which this compound exerts its effects is thought to involve:
- Inhibition of Topoisomerase: This enzyme is crucial for DNA replication and repair. Inhibiting its function can lead to cell death.
- Alkylation of DNA: The compound may form covalent bonds with DNA, disrupting its structure and function.
- Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .
Antimicrobial Activity
Beyond anticancer properties, pyrazole derivatives also demonstrate antimicrobial activities. For instance, studies have indicated that similar compounds exhibit effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Properties
Compounds in the pyrazole family have been recognized for their anti-inflammatory effects. Research suggests that they may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammatory responses .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, evaluated their efficacy against multiple cancer cell lines. The results demonstrated significant cytotoxicity in vitro, particularly in prostate and breast cancer cells.
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, showcasing the compound's potential as an antibacterial agent .
Q & A
Basic: What are the optimized synthetic routes for preparing N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
Answer:
The synthesis of pyrazole derivatives typically involves multi-step condensation reactions. For example, copper(I)-catalyzed cross-coupling (e.g., Ullmann-type reactions) in polar aprotic solvents like DMSO, with bases such as cesium carbonate, can achieve moderate yields (~17–20%) under mild conditions (35°C, 48 hours). Key parameters include:
- Catalyst selection : Copper(I) bromide enhances regioselectivity in pyrazole alkylation .
- Solvent effects : DMSO stabilizes intermediates but may require post-reaction aqueous workup to isolate products .
- Substituent compatibility : Bulky groups (e.g., cyclopropylamine) may necessitate longer reaction times or higher temperatures .
Basic: How is the structural identity of this compound confirmed post-synthesis?
Answer:
A combination of spectroscopic and analytical techniques is used:
- NMR spectroscopy : NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, pyrazole protons at δ 7.0–8.5 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 215) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values (e.g., C: 76.80%, H: 6.14%, N: 17.06%) .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for pyrazole derivatives in pharmacological studies?
Answer:
SAR studies often combine synthesis, bioassays, and computational modeling:
- Functional group variation : Substituting the ethyl or methyl groups with halogens or electron-withdrawing groups (e.g., fluorine) alters receptor binding .
- Bioactivity screening : Anticonvulsant activity is tested using maximal electroshock (MES) and pentylenetetrazol-induced seizure models .
- Molecular docking : Pyrazole rings are docked into target proteins (e.g., GABA receptors) to predict binding affinities .
Advanced: How can computational methods like DFT improve the design of pyrazole-based compounds?
Answer:
Density functional theory (DFT) calculations provide insights into:
- Electronic properties : HOMO-LUMO gaps predict reactivity with biological targets .
- Geometric optimization : Confirms stable conformations (e.g., dihedral angles between pyrazole and substituents) .
- Non-covalent interactions : π-Stacking or hydrogen-bonding patterns with proteins are modeled to refine SAR .
Advanced: What experimental designs assess environmental fate and ecotoxicological impacts of pyrazole derivatives?
Answer:
Long-term environmental studies use:
- Partitioning experiments : Log (octanol-water) measurements determine bioaccumulation potential .
- Degradation studies : Hydrolysis/photolysis under controlled pH and UV light simulate abiotic degradation .
- Trophic transfer assays : Exposure to model organisms (e.g., Daphnia magna) evaluates bioaccumulation and toxicity .
Advanced: How are data contradictions in substituent effects resolved during synthesis optimization?
Answer:
Conflicting results (e.g., fluorine vs. methoxy substituents altering yields) are addressed by:
- Design of Experiments (DoE) : Factorial designs isolate variables (e.g., temperature, catalyst loading) .
- Kinetic studies : Time-resolved NMR or HPLC monitors intermediate formation to identify rate-limiting steps .
- Cross-validation : Reproducing results with alternative catalysts (e.g., Pd vs. Cu) clarifies substituent-dependent pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
